molecular formula C13H18N2O4 B092851 Threonylphenylalanine CAS No. 16875-27-7

Threonylphenylalanine

Cat. No. B092851
CAS RN: 16875-27-7
M. Wt: 266.29 g/mol
InChI Key: IQHUITKNHOKGFC-MIMYLULJSA-N
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Description

Threonylphenylalanine is a dipeptide composed of the amino acids threonine and phenylalanine. It is of interest in various biochemical and pharmaceutical contexts due to its role in protein synthesis and potential applications in peptide ligation chemistry. The studies provided explore different aspects of threonylphenylalanine, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of threonylphenylalanine-related compounds has been approached through various methods. One study describes the synthesis of a β-thiol phenylalanine derivative starting from Garner's aldehyde, which is then used in peptide ligation-desulfurization chemistry, demonstrating the compound's utility in the assembly of complex peptides like the 62 residue peptide hormone augurin . Another study presents a stereo-divergent synthesis of L-threo- and L-erythro-[2,3-2H2]-phenylalanine from chiral (Z)-dehydrophenylalanine, highlighting the influence of substituents on the nitrogen atoms of a diketopiperazine ring on the synthesis outcome . Additionally, an efficient synthesis of threo-beta-hydroxy-alpha-amino acid derivatives, including phenylalanine, is reported, using radical bromination and subsequent treatment with silver nitrate .

Molecular Structure Analysis

The molecular structure of threonylphenylalanine and its derivatives has been examined in several studies. The crystal structure of L-threonyl-L-phenylalanine-p-nitrobenzyl ester hydrobromide has been determined, revealing an orthorhombic space group and a three-dimensional network of hydrogen bonds stabilizing the structure . This detailed structural information is crucial for understanding the compound's properties and reactivity.

Chemical Reactions Analysis

Threonylphenylalanine participates in various chemical reactions relevant to biological systems and synthetic chemistry. For instance, the study of the threonyl adenylate complex with threonyl transfer ribonucleic acid synthetase and its reaction with hydroxylamine provides insights into the enzyme-catalyzed formation of threonyl-tRNA, a key step in protein synthesis . The reactivity of threonylphenylalanine derivatives with organotin(IV) compounds has also been explored, offering models for metal–protein interactions and insights into coordination behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of threonylphenylalanine are influenced by its amino acid components and the structure of its derivatives. The effects of phenylalanine and threonine oligopeptides, including threonylphenylalanine, on milk protein synthesis in bovine mammary epithelial cells have been investigated, showing that peptide-bound amino acids could be more efficiently utilized in protein synthesis than free amino acids . This suggests that the physical form of threonylphenylalanine, whether free or peptide-bound, can significantly affect its biological activity and efficiency in protein-related processes.

Scientific Research Applications

  • Milk Protein Synthesis in Bovine Cells

    Phenylalanine and threonine oligopeptides, including Threonylphenylalanine, significantly enhance milk protein synthesis in bovine mammary epithelial cells. They are more efficient in milk protein synthesis than equivalent amounts of free amino acids (Zhou, Wu, Liu, & Liu, 2015).

  • Threonine-specific tRNA Synthetase Activities

    Studies on threonyl transfer ribonucleic acid synthetase from Escherichia coli have contributed to understanding the molecular weight, enzyme kinetics, and the behavior of threonyl adenylate-enzyme complexes (Hirsh, 1968).

  • Induced Fit and Kinetic Mechanism in Enzymatic Reactions

    Research on Escherichia coli threonyl-tRNA synthetase (ThrRS) shows how substrate binding can drive conformational changes for catalysis, providing insights into the induced fit principle in enzymatic reactions (Bovee, Pierce, & Francklyn, 2003).

  • Structural Diversity in Dipeptide Analogues

    Studies on diphenylalanine and its analogues demonstrate their ability to form diverse microstructures with distinct optical properties, suggesting applications in biosensing, drug delivery, and artificial photosynthesis (Pellach et al., 2016).

  • Recombinant Proteins with Non-natural Amino Acids

    Research demonstrates the incorporation of azide-functionalized amino acids into proteins for chemoselective modification, highlighting potential applications in protein engineering and functional studies (Kiick, Saxon, Tirrell, & Bertozzi, 2001).

  • Threonine's Role in Plant Metabolism

    Genetic and biochemical analyses of Arabidopsis threonine aldolase reveal its contribution to isoleucine biosynthesis and the nutritional value of crop plants (Jander, Galili, & Shachar-Hill, 2010).

properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-8(16)11(14)12(17)15-10(13(18)19)7-9-5-3-2-4-6-9/h2-6,8,10-11,16H,7,14H2,1H3,(H,15,17)(H,18,19)/t8-,10+,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHUITKNHOKGFC-MIMYLULJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346616
Record name Threonylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Threonylphenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029068
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Threonylphenylalanine

CAS RN

16875-27-7
Record name Threonylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Threonylphenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029068
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
B Garlito, MA Sentandreu, V Yusà, M Oliván, O Pardo… - Food chemistry, 2023 - Elsevier
… Regarding multiple etiology of the third metabolite biomarker elucidated in this research (threonylphenylalanine), further research is needed to refine our knowledge about biochemical …
Number of citations: 5 www.sciencedirect.com
R Gao, C Wu, Y Zhu, C Kong, Y Zhu, Y Gao, X Zhang… - Gastroenterology, 2022 - Elsevier
… In addition, L iners, Porphyromonas asaccharolytica, and G vaginalis showed positive associations with phenylacetylcarnitine, leucylalanine, leucylglycine, and threonylphenylalanine, …
Number of citations: 25 www.sciencedirect.com
B Garlito Molina, MA Sentandreu, V Yusà, M Oliván… - 2023 - repositori.uji.es
… Regarding multiple etiology of the third metabolite biomarker elucidated in this research (threonylphenylalanine), further research is needed to refine our knowledge about biochemical …
Number of citations: 0 repositori.uji.es
DE Metzler, J Olivard, EE Snell - Journal of the American …, 1954 - ACS Publications
Pyridoxamine undergoes rapid transamination with glyoxylic acid in aqueous solution, pH 5, and 79-100 to yield pyridoxal and glycine. Many «-amino acids transaminate directly with …
Number of citations: 209 pubs.acs.org
L Chen, FJ He, Y Dong, Y Huang, GA Harshfield… - …, 2019 - Am Heart Assoc
Dietary sodium restriction has multiple beneficial effects on cardiovascular health. The underlying mechanisms are not fully understood, and the roles of metabolomics have been rarely …
Number of citations: 24 www.ahajournals.org
I Polak, R Stryiński, M Majewska… - Frontiers in Molecular …, 2023 - ncbi.nlm.nih.gov
Introduction: Anisakis simplex are parasitic nematodes that cause anisakiasis. The possibility of infection with this parasite is through consumption of raw or undercooked fish products. A…
Number of citations: 1 www.ncbi.nlm.nih.gov
DE Metzler, JB Longenecker… - Journal of the American …, 1954 - ACS Publications
… Similarly, serylphenylalanine is formed from glycylphenylalanine and formaldehyde, and threonylphenylalanine from glycylphenylalanine and acetaldehyde. It appears likely that the …
Number of citations: 148 pubs.acs.org
S Glycine - plos.figshare.com
Methionine, Cysteine, SAM and Taurine Metabolism methionine 1.03 0.89 N-acetylmethionine 0.92 1.02 N-formylmethionine 1.03 1.00 methionine sulfoxide 1.22 0.90 N-…
Number of citations: 0 plos.figshare.com
NA Yousri, K Suhre, E Yassin, A Al-Shakaki… - Diabetes, 2022 - Am Diabetes Assoc
Macro- and microvascular complications of type 2 diabetes (T2D), obesity, and dyslipidemia share common metabolic pathways. In this study, using a total of 1,300 metabolites from 996 …
Number of citations: 28 diabetesjournals.org
MA Ondetti, A Deer, JT Sheehan, J Pluscec… - Biochemistry, 1968 - ACS Publications
… — 25 and A-ethylpiperidine (0.23 ml) was added, followed by a solution of threonylphenylalanine (140 mg) in dimethylformamide (1.65 ml). The reaction mixture was stored at 5 for 48 …
Number of citations: 134 pubs.acs.org

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